m-Xylene

Catalog No.
S570115
CAS No.
108-38-3
M.F
C6H4(CH3)2
C8H10
C8H10
M. Wt
106.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Xylene

CAS Number

108-38-3

Product Name

m-Xylene

IUPAC Name

1,3-xylene

Molecular Formula

C6H4(CH3)2
C8H10
C8H10

Molecular Weight

106.16 g/mol

InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3

InChI Key

IVSZLXZYQVIEFR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C

Solubility

Insoluble (NTP, 1992)
0.00 M
0.161 mg/mL at 25 °C
In water, 1.61X10+2 mg/L at 25 °C.
In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C)
Miscible with acetone, alcohol, ether, benzene; soluble in chloroform
Solubility in water: none
Slight

Synonyms

1,3-Dimethylbenzene; 1,3-Xylene; 3-Methyltoluene; NSC 61769; m-Dimethylbenzene; m-Methyltoluene; m-xylol

Canonical SMILES

CC1=CC(=CC=C1)C

Solvent in Histology

One of the most prevalent applications of m-xylene in scientific research is as a solvent in histology. It plays a crucial role in tissue processing by:

  • Clearing tissues to make them transparent for microscopic examination
  • Dissolving paraffin wax used to embed tissues during processing

Chemical Precursor

m-Xylene serves as a chemical precursor in the synthesis of various industrial and research-oriented compounds. Some notable examples include:

  • Isophthalic acid: A crucial monomer used in the production of polyester fibers and polyester resins
  • Xylidines: Organic compounds used in the production of pharmaceuticals, dyes, and pesticides

These applications highlight the role of m-xylene as a building block in the synthesis of diverse materials with various scientific and industrial applications.

Research on m-Xylene itself

m-Xylene itself is also a subject of scientific research due to its potential environmental and health impacts. Studies investigate:

  • Combustion mechanisms: Understanding the oxidation and combustion behavior of m-xylene is crucial for developing cleaner and more efficient combustion processes
  • Toxicity: Research explores the toxicological effects of m-xylene exposure on various organisms, including humans, to assess potential health risks and develop mitigation strategies

m-Xylene, also known as meta-xylene or 1,3-dimethylbenzene, is an aromatic hydrocarbon with the molecular formula C8H10C_8H_{10}. It is one of three isomers of dimethylbenzene, the others being o-xylene and p-xylene. The distinguishing feature of m-xylene is the arrangement of its two methyl groups at the 1 and 3 positions on a benzene ring, which gives it unique chemical properties compared to its isomers . m-Xylene appears as a colorless liquid with a sweet odor and is highly flammable. It has a boiling point of approximately 138 °C and a melting point of -48 °C .

m-Xylene is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Flammability: m-Xylene is highly flammable and can readily ignite. It can form explosive vapor-air mixtures.
  • Toxicity: Exposure to m-Xylene vapors can cause irritation of the respiratory system, eyes, and skin. Prolonged or repeated exposure can affect the central nervous system, causing dizziness, headaches, and fatigue.
  • Environmental Impact: Accidental spills of m-Xylene can contaminate soil and water. It is toxic to aquatic life.

Important Safety Precautions:

  • Wear personal protective equipment (PPE) such as gloves, safety glasses, and respirators when handling m-Xylene.
  • Work in a well-ventilated area.
  • Store m-Xylene in a cool, dry place away from heat and ignition sources.
  • Properly dispose of waste according to local regulations.
, primarily due to its aromatic nature. Key reactions include:

  • Oxidation: m-Xylene can be oxidized to form isophthalic acid through catalytic oxidation. This reaction is significant in the production of polyesters .
  • Ammoxidation: This process leads to the formation of isophthalonitrile, which is used in various chemical syntheses .
  • Sulfonation: m-Xylene can be partially sulfonated to isolate it from other xylene isomers, followed by steam distillation to purify the product .

While m-xylene is not classified as acutely toxic, exposure can lead to various health effects. It primarily affects the central nervous system, causing symptoms such as dizziness, headaches, and drowsiness upon inhalation. Prolonged exposure may result in more severe conditions like chemical pneumonitis if aspirated into the lungs . Chronic exposure can lead to skin irritation and defatting dermatitis . The compound has been noted for its potential to cause liver and kidney damage at high exposure levels.

m-Xylene can be synthesized through several methods:

  • Fractional Distillation: This method separates m-xylene from mixed xylenes derived from petroleum or coal tar.
  • Catalytic Reforming: In this process, hydrocarbons are converted into aromatic compounds, including m-xylene.
  • Partial Sulfonation: As mentioned earlier, this technique selectively sulfonates m-xylene for purification purposes .

m-Xylene has several industrial applications:

  • Production of Isophthalic Acid: This is its primary use, where it serves as a monomer in the production of polyesters and resins .
  • Solvents: It is widely used as a solvent in paints, coatings, and adhesives due to its effective solvating properties .
  • Chemical Intermediates: m-Xylene acts as an intermediate in producing various chemicals such as xylidine and phthalic anhydride .

Studies indicate that m-xylene may interact with other chemicals and biological systems. Its vapors can cause irritation when inhaled or when they come into contact with skin or eyes. Additionally, it may react with strong oxidizing agents, leading to potentially hazardous situations . Research on its environmental impact shows that spills can contaminate groundwater and soil due to its low solubility in water and moderate volatility .

m-Xylene shares structural similarities with other xylene isomers but exhibits distinct properties and reactivity profiles:

CompoundMolecular FormulaKey UsesUnique Features
o-XyleneC8H10C_8H_{10}Solvent for paints; precursor for phthalic anhydrideMethyl groups at positions 1 and 2
p-XyleneC8H10C_8H_{10}Production of terephthalic acid for polyestersMethyl groups at positions 1 and 4
EthylbenzeneC8H10C_8H_{10}Production of styreneContains an ethyl group instead of methyl

m-Xylene's unique positioning of methyl groups allows it to participate in specific reactions that are not favorable for its ortho or para counterparts. Its primary industrial application in producing isophthalic acid distinguishes it within the xylene family.

Physical Description

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999)
Liquid
liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with an aromatic odor.

Color/Form

Clear, colorless liquid
Color: Saybolt units +30 (research, pure and technical grades)

XLogP3

3.2

Boiling Point

282.4 °F at 760 mm Hg (NTP, 1992)
139.1 °C
139 °C
282°F

Flash Point

85 °F (NTP, 1992)
25.0 °C (77.0 °F) - closed cup
77 °F (25 °C) (closed cup)
27 °C c.c.
82°F

Vapor Density

3.66 (NTP, 1992) (Relative to Air)
3.66 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

0.864 at 68 °F (USCG, 1999)
0.8698 g/cu m at 25 °C
Relative density (water = 1): 0.86
0.86

LogP

3.2 (LogP)
3.20
log Kow = 3.20

Odor

Sweet odor
Aromatic odo

Melting Point

-54.2 °F (NTP, 1992)
-47.8 °C
-47.85 °C
-48 °C
-54°F

UNII

O9XS864HTE

GHS Hazard Statements

Aggregated GHS information provided by 1276 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (39.11%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H312+H332 (37.62%): Harmful in contact with skin or if inhaled [Warning Acute toxicity, dermal;
acute toxicity, inhalation];
H312 (99.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (34.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (99.61%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 3-Xylene is a clear, colorless liquid. It has a sweet odor. 3-Xylene is slightly soluble in water. 3-Xylene occurs naturally in coal tar, various plants and is released during forest fires. It is a component of cigarette smoke. USE: 3-Xylene is an important commercial chemical that is used as a solvent, in making dyes, as a component in aviation fuel, paint and car care products, and is used in making other chemicals and insecticides. It is typically found in a mixture with other xylenes (2- and 4-xylene). EXPOSURE: Workers that use 3-xylene may breathe in vapors or have direct skin contact. The general population may be exposed to 3-xylene by breathing air, smoking cigarettes, contact with consumer products containing xylenes (gasoline, paints, varnishes, paint thinner, etc.), and consumption of drinking water. If 3-xylene is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move moderately through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Risks discussed below are for xylene mixtures in general, as 3-xylene is most often found in a mixture with 3- and 4-xylene. Studies indicate that risk of toxicity is the same for 2-, 3-, and 4-xylene, or a mixture of the three chemicals. Xylenes are skin, eye, nose, and throat irritants. Nervous system effects (headache, dizziness, confusion, incoordination, impaired balance, forgetfulness, etc.) are the primary effects observed in humans that breathe high levels of xylenes. Difficulty breathing, nausea, and damage to the lungs, liver, and kidneys have also been observed following exposure to high vapor levels. Unconsciousness and even death may occur at very high levels. Similar effects were noted in laboratory animals exposed to moderate-to-high levels of xylenes. Studies on the potential for xylenes to cause infertility, abortion, or birth defects in humans are considered inadequate to assess risk due to simultaneous exposure to other solvents (e.g. benzene). Abortion and delayed growth and development of offspring were observed in laboratory animals following exposure to xylene during pregnancy, but only at doses that were toxic to the mothers. Infertility and major birth defects were not observed in laboratory animals following exposure before and/or during pregnancy. No specific forms of cancer have been specifically associated with xylene exposure in workers exposed to solvent mixtures (including xylenes). No evidence of cancer was observed in laboratory animals following lifetime oral exposure to xylenes. The U.S. EPA IRIS program determined that data are inadequate for an assessment of the human carcinogenic potential of xylenes. The International Agency for Research on Cancer has determined that xylenes are not classifiable as to their carcinogenicity to humans based on lack of adequate human data and inconclusive animal data. The potential for xylene to cause cancer in humans has not been assessed by the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

10 mm Hg at 82.9 °F (NTP, 1992)
8.29 mmHg
8.29 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 0.8
9 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

108-38-3
68908-87-2

Wikipedia

M-xylene
1,3-Dimethylbenzene, benzylated

Biological Half Life

10.00 Days
Excretion of m-xylene from most tissues takes place rapidly (elim half-time about 0.5-1.0 hr within 1st hours).
In volunteers exposed to m-xylene the urinary excretion of m-methylbenzoic acid was described as triphasic with half-times of 1-2, 10 and 20 hr. The observed elimination half-time in the subcutaneous adipose tissue was about 58 hr.

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

The Mitsubishi Gas-Chemical Company (MGCC) has commercialized a process for separating and producing high purity MX /3-xylene/. In addition to producing MX, this process greatly simplifies the separation of the remaining C8 aromatic isomers. This process is based on the formation of a complex between MX and HF-BF3. MX is the most basic xylene and its complex with HF-BF3 is the most stable. The relative basicities of MX, OX /2-xylene/, PX /4-xylene/, and EB /ethylbenzene/ are 100, 2, 1, and 0.14, respectively. MX of >99% purity can be obtained with the MGCC process with <1% MX left in the raffinate by phase separation of hydrocarbon layer from the complex-HF layer. The latter undergoes thermal decomposition, which liberates the components of the complex.
Xylene is produced primarily by the catalytic reforming of naphtha streams, which are rich in alicyclic hydrocarbons. The aromatic reformate fractions consist mainly of benzene, toluene and mixed xylenes, xylenes representing the largest fraction. The xylene isomers are separated from the reformate by extraction and distillation on the basis of differences in boiling point ... 4-xylene is separated by continuous crystallization or adsorption from the mixed xylenes or isomerized from the 3-xylene/4-xylene distillate; 3-xylene is obtained by selective crystallization or solvent extraction of meta-para mixtures.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Petroleum refineries
Wholesale and retail trade
Benzene, 1,3-dimethyl-: ACTIVE
The commercial product "mixed xylenes" is a technical product generally containing approximately 40% m-xylene and 20% each of o-xylene, p-xylene, and ethylbenzene, as well as small quantities of toluene ...
Xylenes will enter the atmosphere primarily from fugitive emissions and exhaust connected with their use in gasoline. Industrial sources include emissions from petroleum refining and their use as solvents and chemical intermediates ... The primary source of exposure is from air, especially at occupational sites where xylenes are used and in areas with high traffic. /xylenes/
There are some differences in the composition of commercial xylenes produced from petroleum and from coal-tar. The general composition of xylenes from petroleum is 44% m-xylene, 20% o-xylene, 20% p-xylene and 15% ethylbenzene. The xylenes from coal-tar consists of 45-70% m-xylene, 23% p-xylene, 10-15% o-xylene and 6-10% ethylbenzene. Commercial xylene may also contain small amounts of toluene, trimethylbenzene (pseu documene), phenol, thiophene, pyridine and non-aromatic hydrocarbons and has frequently been contaminated with benzene.
Concentration of 3-xylene in gasoline: 5.6% wt

Analytic Laboratory Methods

We demonstrate a hybrid ZnO nanoparticle decorated SWNT network device that can conductometrically differentiate between xylene isomers at room temperature with minimal interference from background VOCs. Field effect transistor measurements are conducted to identify the sensing mechanism which is attributed to enhanced SWNT transduction of chemical interaction with ZnO surfaces.
The aim of this work was to determine the level of benzene, toluene, o-xylene and m, p-xylene (BTX) in air samples collected from the cabins of new and used vehicles of the same model. Ten new vehicles were examined in order to check interior emission from materials used to equip the passenger compartment. In order to compare and define the impact of exhaust gases, air samples were also collected from two used cars, at different mileages (up to 20,000 km). All vehicles tested were of the same type. Samples were collected onto Carbograph 1TD sorbent, thermally desorbed and examined with the use of gas chromatography with flame ionization and mass spectrometry detectors. All results obtained were referred to Polish and German requirements for indoor air quality (both in public buildings and in workspace environments). Average benzene, toluene, o-xylene and m, p-xylene concentrations in new cars were determined at the level of 11.8 microg/cu m, 82.7 micro/cu m, 21.2 microg/cu m and 89.5 micro/cu m, respectively. In the used cars, BTX concentration increased with increasing vehicle mileage. The most significant increase of BTX concentration was observed above 11,000 km mileage.
Method: NIOSH 3800, Issue 2; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: 3-xylene; Matrix: air; Detection Limit: 1.36 ppm (10 m absorption path length).
Method: OSHA 1002; Procedure: gas chromatography with flame ionization detection; Analyte: m-xylene; Matrix: ; Detection Limit: 2.1 pg/sample.
For more Analytic Laboratory Methods (Complete) data for 3-XYLENE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

The aim of this study was to develop an analytical method to monitor the saliva matrix for ototoxic solvents absorption: the method is based on headspace gas chromatography/mass spectrometry and represents an alternative biological monitoring for investigating low exposure to hazardous ototoxic solvents. Simultaneous determination of toluene, ethylbenzene, xylenes and styrene has been carried out and the method has been optimized for both instrumental parameters and samples treatment. Chromatographic conditions have been set in order to obtain a good separation of xylene isomers due to the interest in p-xylene as ototoxic one. Method validation has been performed on standards spiked in blank saliva by using two internal standards (2-fluorotoluene and deuterated styrene-d(8)). This method showed the possibility to detect the target compounds with a linear dynamic range of at least a 2 orders of magnitude characterized by a linear determination coefficient (r(2)) greater than 0.999. The limit of detection (LOD) ranged between 0.19 ng/mL (styrene) and 0.54 ng/mL (m-xylene) and the lower limit of quantification (LLOQ) ranged between 0.64 ng/mL (styrene) and 1.8 ng/mL (m-xylene). The method achieved good accuracy (from 99 to 105%) and precision for both intra- and inter-assay (relative standard deviation ranging from 1.7 to 13.8%) for all six compounds concerned. The repeatability was improved by adding sodium sulphate to the matrix. Saliva samples resulted stable for at least 7 days after collection, if stored in headspace vials, at the temperature of 4 degrees C. An evaluation of the main sources of uncertainty of the method is also included: expanded uncertainties ranges between 10 and 16% for all of the target compounds. In summary, the headspace gas chromatography/mass spectrometry method is a highly sensitive, versatile and flexible technique for the biological monitoring of exposure to ototoxic solvents by saliva analysis.
... Analytical procedures for the determination of m-methylhippuric acid /a metabolite of m-xylene/ in urine, /were developed/ based on colored azlactone formation /using spectrophotometry/.
A new high-pressure liquid chromatography (HPLC) method for simultaneous quantitative determination of the urinary metabolites of toluene, m-xylene, and styrene (hippuric acid, m-methylhippuric acid, phenylglyoxylic acid, mandelic acid) is described. The extraction procedure was performed on acidified urines, after addition of 4-hydroxybenzoic acid as internal standard, using a butylchloride/isopropanol mixture and drying 0.5 ml of the organic layer under nitrogen flow. The residue obtained was dissolved in 0.1 ml water/acetonitrile and 5 microliters were injected into an HPLC apparatus equipped with a 0.26 X 25 cm HC ODS SIL X column. Absorbance measures were performed at 225 nm throughout the investigation. All metabolites were clearly separated in a short time (12 min) and the amounts of other urinary compounds affecting the analysis were so small that the measurement of low concentrations of the urinary metabolites could be easily performed. Linear calibration curves were obtained from 0.1 to 3 mg/mL and a correlation coefficient greater than 0.99 was found between concentrations of the standards and areas of the peaks. Statistical analysis confirms that this method, which has a high reproducibility, is simple, reliable, and useful for the biologic monitoring of industrial exposure to aromatic compounds.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Storage class (TRGS 510): Flammable liquids.
Protect containers against physical damage. Outdoor or detached storage is preferable. Indoor storage should be in a standard flammable liquid storage room.

Interactions

Ingestion of ethanol (0.8 g/kg) prior to exposure to m-xylene (6.0 or 11.5 mmol/cu m) produced a marked alteration in xylene kinetics. Blood xylene level rose and urinary methylhippuric acid excretion decreased suggesting ethanol decreased metab clearance of xylene by about one-half.
Healthy male subjects were exposed at weekly intervals to m-xylene concn of 6 umol/L (145 ppm) and 11.5 umol/L (290 ppm) for 4 hr alone and in combination with prior ingestion of single doses of alcohol (0.8 g/kg). Body sway was recorded with a strain gauge transducer platform with the subject's eyes closed and open, and the eyes closed/open ratio, indicating the grade of visual compensation for body balance. Alcohol with xylene concn of 11.5 umol/L significantly incr the ratio, a finding suggesting an unexpected combined effect of xylene and alcohol, possibly of metabolic origin, on the human equilibrium system.
The metabolic interaction and disposition of methyl ethyl ketone and m-xylene after single or multiple inhalation exposures were studied in rats. Male Wistar-rats were exposed one for 6 hr to 300 ppm m-xylene or 600 ppm methyl ethyl ketone vapor alone or in combination. Other rats were exposed to 600 ppm methyl ethyl ketone and 300 ppm m-xylene, separately or together, daily for 7 days. They were then given a final exposure 18 hr later. The rats were killed 0.5 or 18 hr after the last exposure and the blood and perirenal fat /were taken and analyzed for xylene and MEK. The livers were/ removed and assayed for 7-ethoxycoumarin-O-deethylase, 7-ethoxyresorufin-O-deethylase, and 7-pentoxyresorufin-O-deethylase. Urine samples collected from other animals were analyzed for methyl-hippuric acid, 2,4-dimethylphenol, and thioethers. Blood m-xylene concentrations were slightly, significantly increased in rats exposed to the mixture compared to those exposed to xylene only. Blood methyl ethyl ketone concentrations were not significantly affected by xylene. Blood xylene concentrations were similar in rats given the single and multiple exposures. Perirenal fat m-xylene concn in rats exposed to the mixture were significantly higher than in those exposed to xylene alone 0.5 and 18 hr after exposure ended. Xylene concentrations were significantly lower after the multiple exposure than after the single exposure. Fat methyl ethyl ketone concentrations were also increased by coexposure to m-xylene. Methyl-hippuric acid excretion was decreased and 2,4-dimethylphenol excretion increased in rats exposed to the mixture relative to those exposed to m-xylene only. All m-xylene exposed rats showed sharp increase in urinary thioether excretion. Thioether excretion in controls. Multiple exposures to xylene significantly increased hepatic 7-ethoxycoumarin-O-deethylase, 7-ethoxyresorufin-O-deethylase, and 7-pentoxyresorufin-O-deethylase activity. Methyl ethyl ketone caused only a slight increase in activity of these enzymes. The combined exposures caused a synergistic increase in 7-pentoxyresorufin-O-deethylase activity and an additive increase in 7-ethoxyresorufin-O-deethylase and 7-ethoxycoumarin-O-deethylase activity. The authors conclude that methyl ethyl ketone inhibits the metabolism of xylene by suppressing side chain oxidation, but not oxidation of the aromatic ring.
The present study was undertaken to investigate the mechanism of toxicokinetic interaction between toluene and m-xylene in vivo in the male Sprague-Dawley rat by physiologically based toxicokinetic modeling. First, the metabolic constants (Vmax and Km) were determined for toluene and m-xylene individually by conducting a series of closed-chamber inhalation exposures of three rats to starting concn of 500 to 4000 ppm. The values of Km (toluene, 0.55 mg/L; m-xylene, 0.20 mg/L) and Vmax (toluene, 4.8 mg/hr/kg; m-xylene, 8.4 mg/hr/kg) were obtained following best visual fit of physiologically based toxicokinetic model simulations to experimental data. Then using the same experimental set-up, rats were exposed to three different mixtures of both solvents (500 ppm toluene + 1000 ppm m-xylene; 1000 ppm toluene + 1000 ppm m-xylene; 1000 ppm toluene + 500 ppm m-xylene). The data from the time course of chamber solvent concn were analyzed with a binary chemical mixture physiologically based toxicokinetic model that had four mechanistic hypotheses of metabolic interaction (i.e., no interaction, competitive inhibition, noncompetitive inhibition, and uncompetitive inhibition) quantitatively defined in the liver compartment. The validity of the various model descriptions was verified with open-chamber inhalation exposure data on toxicokinetics of toluene and m-xylene. Overall, the results of this combined experimental and modeling approach are consistent with a competitive metabolic inhibition between m-xylene and toluene in the rat.
For more Interactions (Complete) data for 3-XYLENE (15 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Carbon nanotube sponges as an enrichment material for aromatic volatile organic compounds

Yeonhee Jang, Juyeon Bang, Yeong-Sik Seon, Dong-Wook You, Jun-Sik Oh, Kwang-Woo Jung
PMID: 31948724   DOI: 10.1016/j.chroma.2019.460840

Abstract

Sensitive methods are required for in situ monitoring of volatile organic compounds (VOCs). Herein, carbon nanotube (CNT) sponges were investigated as a new type of adsorbent for enriching trace aromatic VOCs. A square pillar configuration (3 mm × 3 mm × 45 mm, 5 mg) of a CNT sponge was enclosed in a glass tube (4 mm i.d.). After accumulating the sample vapor, a direct current pulse (26 V, 0.5-3.0 s) through the CNT sponge allowed narrow desorption bandwidths of 0.48-0.84 s (with a photoionization detector) and 1.2 s (with a flame ionization detector) and high desorption efficiency (>96.5%). Gas chromatographic analysis of a nine-component VOC mixture (100 mL adsorption volume) gave enrichment factors of 88 (benzene) to 323 (toluene and m-xylene) with detection limits in the range of 0.9-2.6 ppb (v/v). These results demonstrate that CNT sponges are a promising preconcentrator material for trace detection of VOCs. The adsorption breakthrough experiments exhibited good correlation with the kinetic adsorption and Langmuir isotherm models. The maximum adsorption capacities of the CNT sponge increased in the order benzene (0.13 mg/g) < toluene (2.45 mg/g) < ethylbenzene (13.90 mg/g) < o-xylene (14.31 mg/g), with R
values of >0.95. The rollup phenomena observed during multicomponent adsorption were explained by the competitive displacement or adsorption affinities of aromatic VOCs. The feasibility of the CNT sponge preconcentrator in a real environment was tested for interfering species (NO
and NH
), laboratory air, and a human breath sample and demonstrated similar performance as in the controlled nine-component tests.


Design and Biological Evaluation of

Guangpeng Meng, Jing Pu, Yue Li, Aixin Han, Yangli Tian, Wei Xu, Tianhong Zhang, Xue Li, Lu Lu, Chao Wang, Shibo Jiang, Keliang Liu
PMID: 31513410   DOI: 10.1021/acs.jmedchem.9b00882

Abstract

Short peptide-based inhibition of fusion remains an attractive goal in antihuman immunodeficiency virus (HIV) research based on its potential for the development of technically and economically desirable antiviral agents. Herein, we report the use of the dithiol bisalkylation reaction to generate a series of
-xylene thioether-stapled 22-residue α-helical peptides that have been identified as fusion inhibitors targeting HIV-1 glycoprotein 41 (gp41). The peptide sequence is based on the helix-zone binding domain of the gp41 C-terminal heptad repeat region. We found that one of these stapled peptides, named hCS6ERE, showed promising inhibitory potency against HIV-1 Env-mediated cell-cell fusion and viral replication at a level comparable to the clinically used 36-
peptide T20. Furthermore, combining hCS6ERE with a fusion inhibitor having a different target site, such as HP23, produced synergistic anti-HIV-1 activity. Collectively, our study offers new insight into the design of anti-HIV peptides with short sequences.


Synthesis of Polyfluorinated Thia- and Oxathiacalixarenes Based on Perfluoro-

Vladimir N Kovtonyuk, Yuri V Gatilov, Pavel V Nikul'shin, Roman A Bredikhin
PMID: 33498335   DOI: 10.3390/molecules26030526

Abstract

Perfluorinated tetrathiacalix[4]arene was obtained by heating perfluoro-
-xylene with thiourea or 2,5-difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol at 90 °C. Interaction of perfluoro-
-xylene with resorcinol or orcinol under mild conditions and subsequent heating of the mixture with 2,5-difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol leads to polyfluorinated dioxadithiacalix[4]arenes. Triphenyl and pentaphenyl ethers formed by the interaction of perfluoro-
-xylene with resorcinol under heating with thiourea gives polyfluorinated oxathiacalixarenes containing six and five aromatic nuclei, respectively.


Role of Th2 cytokines on the onset of asthma induced by meta-xylene in mice

Seong-Gyeol Hong, Yun-Ho Hwang, Seul-Ki Mun, Su-Jin Kim, Ho-Yeol Jang, Hangun Kim, Man-Jeong Paik, Sung-Tae Yee
PMID: 31240852   DOI: 10.1002/tox.22814

Abstract

meta-Xylene (m-xylene) is one of three isomers of xylene, which is widely used as a solvent and detergent in various industries and medical technology. Exposure to volatile organic compounds, such as m-xylene, causes pulmonary inflammation and airway inflammation, thereby contributing to the onset of asthma. Exposure to m-xylene increases acute wheezing and intensity of asthma symptom. However, the mechanism of the onset of asthma by m-xylene has not been studied yet. C57BL/6 mice were sensitized and challenged by m-xylene at 100 or 300 mg/kg. The mice were then sacrificed after the last challenge. Exposure to m-xylene increased the total number of inflammatory cells and the production of interleukin (IL)-4, IL-5, IL-13, and immunoglobulin E related to the Th2 immune response. In contrast, the production of interferon-γ related to the Th1 immune response was decreased. In addition, the airway resistance increased according to the airway hyper-responsiveness measurements. Finally, a histological analysis revealed infiltration of inflammatory cells, mucus production, and lung fibrosis. These results suggest that m-xylene is a potential risk factor for asthma and the onset of asthma is caused by TH2 cytokines.


Structure-activity study of acute neurobehavioral effects of cyclohexane, benzene, m-xylene, and toluene in rats

Monserrat Armenta-Reséndiz, Elvira Ríos-Leal, María Teresa Rivera-García, Carolina López-Rubalcava, Silvia Lorenia Cruz
PMID: 31128119   DOI: 10.1016/j.taap.2019.05.016

Abstract

Toluene is a widely misused solvent that causes a variety of behavioral effects in both humans and animals. Preclinical and clinical research has provided evidence that toluene inhalation produces psychoactive effects similar to those caused by other Central Nervous System depressant drugs, but little is known about the consequences of inhaling solvents other than toluene that are also present in commercial products. As part of this research project, we studied the effects of hydrocarbon solvents chemically related to toluene on anxiety-like behavior, passive-avoidance learning, nociception, motor coordination and social interaction. We tested independent groups of adolescent male Wistar rats in the burying behavior task, step through avoidance learning task, hot plate test, shock threshold test, social interaction or rotarod tests after a 30 min exposure to either cyclohexane, benzene, toluene or m-xylene (2000 to 8000 ppm). Control animals breathed only air. Benzene, toluene and m-xylene produced anxiolytic-like actions, impaired learning, caused antinociception and decreased social interaction in a concentration-dependent manner. Locomotor coordination was impaired only with 8000 ppm m-xylene and 8000 ppm toluene. Cyclohexane had no effect on any of the behavioral tasks. Our data suggest that the aromatic ring is critical for solvents to produce a wide variety of behavioral effects.


Sorptive removal of toluene and m-xylene by municipal solid waste biochar: Simultaneous municipal solid waste management and remediation of volatile organic compounds

Yohan Jayawardhana, Sameera R Gunatilake, Kushani Mahatantila, Maneesha P Ginige, Meththika Vithanage
PMID: 30870672   DOI: 10.1016/j.jenvman.2019.02.097

Abstract

The remediation of volatile organic compounds (VOCs) from aqueous solution using Municipal solid waste biochar (MSW-BC) has been evaluated. Municipal solid waste was pyrolyzed in an onsite pyrolyzer around 450
C with a holding time of 30 min for the production of biochar (BC). Physiochemical properties of BC were assessed based on X-Ray Fluorescence (XRF) and Fourier transform infra-red (FTIR) analysis. Adsorption capacities for the VOCs (m-xylene and toluene) were examined by batch sorption experiments. Analysis indicated high loading of m-xylene and toluene in landfill leachates from different dump sites. The FTIR analysis corroborates with the Boehm titration data whereas XRF data demonstrated negligible amounts of trace metals in MSW-BC to be a potential sorbent. Adsorption isotherm exhibited properties of both Langmuir and Freundlich which is indicative of a non-ideal monolayer adsorption process taking place. Langmuir adsorption capacities were high as 850 and 550 μg/g for toluene and m-xylene respectively. The conversion of MSW to a value added product provided a feasible means of solid waste management. The produced MSW-BC was an economical adsorbent which demonstrated a strong ability for removing VOCs. Hence, MSW-BC can be used as a landfill cover or a permeable reactive barrier material to treat MSW leachate. Thus, the conversion of MSW to BC becomes an environmentally friendly and economical means of solid waste remediation.


Characteristics of volatile organic compounds, NO

Yuanyuan Deng, Jing Li, Yaqi Li, Rongrong Wu, Shaodong Xie
PMID: 30473299   DOI: 10.1016/j.jes.2018.05.004

Abstract

Chengdu is a megacity in the southwest of China with high ozone (O
) mixing ratio. Observation of volatile organic compounds (VOCs), NO
and O
with high temporal resolution was conducted in Chengdu to investigate the chemical processes and causes of high O
levels. The hourly mixing ratios of VOCs, NO
, and O
were monitored by an online system from 28 August to 7 October, 2016. According to meteorological conditions, Chengdu, with relative warm weather and low wind speed, is favorable to O
formation. Part of the O
in Chengdu may be transported from the downtown area. In O
episodes, the average mixing ratios of NO
and O
were 20.20 ppbv and 47.95 ppbv, respectively. In non-O
episodes, the average mixing ratios of NO
and O
were 16.38 ppbv and 35.15 ppbv, respectively. The average mixing ratio of total VOCs (TVOCs) was 40.29 ppbv in non-O
episodes, which was lower than that in O
episodes (53.19 ppbv). Alkenes comprised 51.7% of the total O
formation potential (OFP) in Chengdu, followed by aromatics which accounted for 24.2%. Ethylene, trans-pentene, propene, and BTEX (benzene, ethylbenzene, toluene, m/p-xylene, o-xylene) were also major contributors to the OFP in Chengdu. In O
episodes, intensive secondary formations were observed during the campaign. Oxygenated VOCs (OVOCs), such as acetone, Methylethylketone (MEK), and Methylvinylketone (MVK) were abundant. Isoprene rapidly converted to MVK and Methacrolein (MACR) during O
episodes. Acetone was mainly the oxidant of C3-C5 hydrocarbons.


Comparison of secondary organic aerosol (SOA) formation during o-, m-, and p-xylene photooxidation

Peng Zhang, Jingyun Huang, Jinian Shu, Bo Yang
PMID: 30408761   DOI: 10.1016/j.envpol.2018.10.118

Abstract

Despite extensive effort to characterize xylene-isomer-derived secondary organic aerosols (SOAs) over the past decade, differences in SOA composition among xylene isomers, and their relative contributions to SOA formation remain poorly understood. Herein, we reinvestigated the photooxidation of o-, m-, and p-xylene under two limiting NO conditions. Dicarbonyls, TBM (the acronym of C
-trione, 2,3-butanedione, and 3-methyl-2-oxiranecarbaldehyde with the same [M+H]
m/z value of 87), and highly oxidized species (HOS), based on the m/z 61 fragment, were determined to be the predominant SOA components arising from xylene photooxidation; however, their relative contributions to SOA formation appear to depend on the xylene substitution pattern. In the initial stages of the reaction, dicarbonyls present in the SOA from m- and p-xylene, and TBM in the SOA from o-xylene, were the main contributors to new particle formation (NPF). Based on their significant levels of formation, HOS and TBM were characterized to be critical components that enhance SOA growth. High NO levels were noted to inhibit the formation of C
-trione and 2,3-butanedione in the SOA from m- and o-xylene, whereas the formation of 3-methyl-2-oxiranecarbaldehyde during p-xylene photooxidation was significantly promoted. These results reveal that the substitution pattern of the xylene isomer is a significant factor that determines these differences. In addition, decreases in the levels of dicarbonyls and TBM during NPF and the formation of HOS in the presence of high levels of NO may be important factors that lead to lower SOA yields compared to those obtained under low-NO conditions. This work contributes to a better understanding of the formation mechanism of xylene-derived SOAs.


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